molecular formula C18H20N4O4S B4114064 2-(3-butoxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide

2-(3-butoxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide

Cat. No. B4114064
M. Wt: 388.4 g/mol
InChI Key: BYYWITWXBIQTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-butoxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide, also known as BBNT, is a chemical compound that has garnered attention in the field of scientific research for its potential applications.

Mechanism of Action

The mechanism of action of 2-(3-butoxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is not yet fully understood. However, it is believed that the compound interacts with copper ions through the formation of a complex. This complex can then undergo a photochemical reaction, leading to the emission of fluorescence.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the compound's safety profile.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-butoxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is its high selectivity for copper ions, which makes it a valuable tool for detecting copper in biological samples. However, the compound's fluorescent properties can be affected by factors such as pH and temperature, which may limit its use in certain experimental conditions.

Future Directions

There are several potential future directions for research on 2-(3-butoxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide. One area of interest is the development of new fluorescent probes based on this compound's structure. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in other fields of scientific research.

Scientific Research Applications

2-(3-butoxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been studied for its potential applications in various fields of scientific research. One notable area of interest is its ability to act as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a promising tool for detecting copper in biological samples.

properties

IUPAC Name

1-[(3-butoxybenzoyl)amino]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-2-3-11-26-16-6-4-5-13(12-16)17(23)20-21-18(27)19-14-7-9-15(10-8-14)22(24)25/h4-10,12H,2-3,11H2,1H3,(H,20,23)(H2,19,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYWITWXBIQTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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